2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide

Sigma-2 Receptor TMEM97 Subtype Selectivity

2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide (CAS 1353957-67-1) is a synthetic piperidine-based alkylacetamide derivative that functions as a sigma receptor (σR) ligand with mixed affinity for sigma-1 (σ1R) and sigma-2 (σ2R/TMEM97) subtypes. This compound features a 1-benzylpiperidine core connected via a methylene bridge to an N-ethyl-acetamide moiety (molecular formula C17H27N3O, MW 289.4 g/mol, typical purity ≥95%).

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
Cat. No. B7913629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide
Molecular FormulaC17H27N3O
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)CN
InChIInChI=1S/C17H27N3O/c1-2-20(17(21)12-18)14-16-8-10-19(11-9-16)13-15-6-4-3-5-7-15/h3-7,16H,2,8-14,18H2,1H3
InChIKeySRWOOKLBBDVETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide: Piperidine-Based Sigma Receptor Ligand for Neurological and Oncological Research


2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide (CAS 1353957-67-1) is a synthetic piperidine-based alkylacetamide derivative that functions as a sigma receptor (σR) ligand with mixed affinity for sigma-1 (σ1R) and sigma-2 (σ2R/TMEM97) subtypes [1]. This compound features a 1-benzylpiperidine core connected via a methylene bridge to an N-ethyl-acetamide moiety (molecular formula C17H27N3O, MW 289.4 g/mol, typical purity ≥95%) . It belongs to a class of ligands investigated for their potential in modulating neurological pathways and targeting cancer cells, with the σ2R subtype recently identified as TMEM97, a protein implicated in cholesterol homeostasis and oncogenesis [1].

Why 2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide Cannot Be Replaced by Generic Sigma-1 Ligands


In-class sigma receptor ligands exhibit profoundly divergent subtype selectivity profiles that dictate their research utility. Classic benzylpiperidine phenylacetamides, such as the archetypal N-(1-benzylpiperidin-4-yl)phenylacetamide (Ki σ1 = 3.90 nM, Ki σ2 = 240 nM), demonstrate high σ1 selectivity (>60-fold) [1]. In contrast, 2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide displays a markedly shifted selectivity profile with moderate σ2R affinity (Ki = 90 nM), representing a structurally distinct chemotype where the N-ethylacetamide substituent alters receptor subtype engagement [2]. This divergence means that substituting a σ1-selective ligand for this compound in σ2R/TMEM97-targeted studies would yield fundamentally different pharmacological outcomes, as the σ2R subtype has been implicated in cancer cell proliferation and neurodegenerative processes entirely distinct from σ1R-mediated pathways [3].

Quantitative Differentiation Evidence for 2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide


Shifted Sigma Receptor Subtype Selectivity: N-Ethylacetamide vs. Phenylacetamide Comparator

2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide exhibits a fundamentally different sigma receptor binding profile compared to the well-characterized N-(1-benzylpiperidin-4-yl)phenylacetamide class. The target compound shows a sigma-1 Ki of 841 nM and sigma-2 Ki of 90 nM (sigma-1/sigma-2 ratio ~9.3) [1], whereas the reference phenylacetamide comparator displays sigma-1 Ki of 3.90 nM and sigma-2 Ki of 240 nM (sigma-1/sigma-2 ratio ~0.016) [2]. This represents a complete reversal in subtype preference: the N-ethylacetamide derivative favors sigma-2 engagement, while the phenylacetamide is strongly sigma-1 selective.

Sigma-2 Receptor TMEM97 Subtype Selectivity Cancer

N-Alkyl Substitution Effect on Sigma-2 Affinity: Ethyl vs. Optimized Piperidine Alkylacetamides

Within the piperidine-based alkylacetamide series reported by Zampieri et al. (2018), the nature of the N-alkyl substituent on the acetamide moiety critically influences sigma receptor affinity. The most optimized compounds in this series achieved sigma-1 Ki values of 3.7–4.6 nM with sigma-1/sigma-2 selectivity ratios exceeding 350–435-fold [1]. 2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide, carrying an N-ethyl substituent, achieves a sigma-2 Ki of 90 nM [2], representing an intermediate sigma-2 affinity profile that differs from both the highly sigma-1 selective optimized compounds and the sigma-1 selective phenylacetamide class.

Structure-Activity Relationship Sigma-2 Affinity Alkylacetamide Series

Molecular Scaffold Differentiation: Methylene-Bridged Aminoacetamide vs. Direct Piperidine Attachment Isomers

2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide (CAS 1353957-67-1, MW 289.4) features a methylene bridge (-CH2-) between the piperidine 4-position and the acetamide nitrogen, creating a distinct chemotype from its positional isomer N-(1-Benzyl-4-piperidinyl)-N-ethylglycinamide (CAS 1353957-64-8, MW 275.39) in which the acetamide is attached directly to the piperidine ring . This single-atom difference in linker length alters molecular flexibility (6 vs. 5 rotatable bonds), predicted physicochemical properties (boiling point ~423.8°C vs. ~415.3°C), and the spatial orientation of the pharmacophoric N-ethylacetamide group relative to the benzylpiperidine scaffold .

Chemotype Differentiation Positional Isomer Medicinal Chemistry

Commercial Availability with Documented Purity Specifications

2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide is commercially available from multiple reputable suppliers with certified purity specifications. Fluorochem supplies this compound (Product Code F082018) with full SDS documentation including hazard classification (GHS07 Warning) and detailed handling precautions . AKSci offers Lot 4390DS at ≥95% purity with available Certificate of Analysis and long-term storage guidance . This documented quality infrastructure contrasts with many in-class analogs that are listed as 'discontinued' or are only available through custom synthesis, such as the N-methyl analog (CAS 1353957-58-0, discontinued at CymitQuimica) and the unsubstituted acetamide (CAS 757236-90-1, discontinued) .

Procurement Quality Control Reproducibility

Optimal Research Applications for 2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide Based on Quantitative Evidence


Sigma-2 Receptor (TMEM97) Pharmacological Probe Development

With a sigma-2 Ki of 90 nM, this compound serves as a viable starting scaffold for developing pharmacological probes targeting σ2R/TMEM97, a receptor implicated in cholesterol homeostasis, cancer cell proliferation, and neurodegenerative disorders [1]. Unlike sigma-1-selective phenylacetamides (σ1 Ki = 3.90 nM, σ2 Ki = 240 nM), this compound's σ2-preferring profile (σ1/σ2 ratio ≈ 9.3) makes it more suitable for σ2-focused mechanistic studies [2]. Its mixed affinity profile allows it to serve as a scaffold for further medicinal chemistry optimization toward either increased σ2 selectivity or balanced dual σ1/σ2 activity, depending on the therapeutic hypothesis being tested [3].

Structure-Activity Relationship (SAR) Studies on N-Alkyl Substitution Effects

This N-ethyl substituted derivative fills a critical gap in alkyl chain SAR series exploring sigma receptor engagement. Within the piperidine alkylacetamide family, the N-ethyl compound provides a data point at intermediate chain length between the unsubstituted acetamide (CAS 757236-90-1) and more lipophilic N-isopropyl or N-cyclopropyl derivatives [1]. Researchers can use this compound to systematically map how incremental N-alkyl chain elongation affects sigma subtype affinity, selectivity, and physicochemical drug-likeness parameters [2]. The available sigma-2 Ki of 90 nM provides a quantitative benchmark against which other N-alkyl analogs can be directly compared in standardized radioligand displacement assays [3].

Cancer Cell Line Screening in Sigma-2-Mediated Cytotoxicity Assays

Given that σ2R/TMEM97 is overexpressed in multiple cancer cell lines and sigma-2 ligands have demonstrated antiproliferative activity, this compound is appropriate for inclusion in cancer cell viability screening panels [1]. The Zampieri et al. study that characterized this structural class performed MTT cytotoxicity assays on human SK-N-SH neuroblastoma and rat C6 glioma lines, establishing a methodological framework for evaluating alkylacetamide sigma ligands in oncology contexts [2]. The compound's established sigma-2 binding (Ki 90 nM) provides a mechanistic rationale for observed cytotoxicity, distinguishing it from sigma-1-selective compounds that may operate through different pathways [3].

Comparative Reference Compound for Sigma Receptor Binding Assay Validation

With well-characterized binding affinities at both sigma receptor subtypes (σ1 Ki = 841 nM, σ2 Ki = 90 nM) documented in BindingDB from multiple assay formats and species (guinea pig brain membrane, rat PC12 cells, human receptor), this compound can serve as a reference standard for validating sigma receptor binding assay protocols [1]. Its intermediate affinity profile—neither ultra-potent nor inactive—makes it a practical control for assessing assay sensitivity and dynamic range, ensuring that new experimental batches can be benchmarked against established binding data [2]. Multiple commercial sources with documented purity (≥95%) further support its use as an inter-laboratory reference standard [3].

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